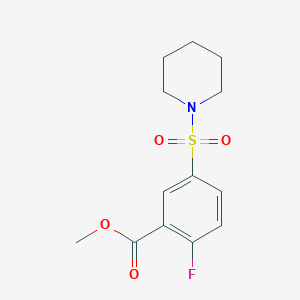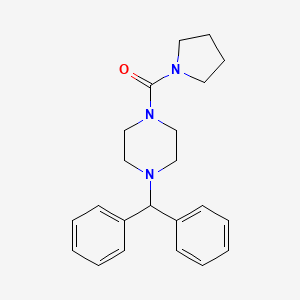![molecular formula C19H21F2N3O2 B4995935 N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as DPA-714, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a variety of physiological processes.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been used extensively in biomedical research due to its ability to selectively bind to TSPO. TSPO is expressed in a variety of tissues, including the brain, heart, and immune cells, and is involved in processes such as mitochondrial function, apoptosis, and inflammation. This compound has been used to study the role of TSPO in these processes, as well as to image TSPO expression in vivo using positron emission tomography (PET) imaging.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to bind to a specific site on TSPO and modulate its activity. TSPO is involved in the transport of cholesterol into mitochondria, which is important for the synthesis of steroid hormones and the maintenance of mitochondrial function. This compound may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate mitochondrial function, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation in animal models of autoimmune disease and neuroinflammation, as well as improve mitochondrial function in models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide in lab experiments is its selectivity for TSPO. This allows researchers to specifically target TSPO and study its role in various physiological processes. This compound is also relatively easy to synthesize and has good stability, making it a useful tool for long-term studies. However, one limitation of using this compound is its relatively low affinity for TSPO compared to other ligands, which may limit its sensitivity in certain experiments.
Direcciones Futuras
There are many potential future directions for N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide research. One area of interest is the role of TSPO in cancer, as TSPO expression is often upregulated in cancer cells. This compound may be useful in studying the role of TSPO in cancer progression and developing new cancer therapies. Another area of interest is the development of new TSPO ligands with higher affinity and selectivity than this compound, which may improve sensitivity in certain experiments. Finally, this compound may be useful in developing new PET imaging agents for the diagnosis and monitoring of various diseases.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2,4-difluoroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. Other methods involve the use of different starting materials and reagents, but the basic reaction steps are similar.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-26-16-5-3-15(4-6-16)24-10-8-23(9-11-24)13-19(25)22-18-7-2-14(20)12-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJGGIRXCWHMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995852.png)
![N-1,3-benzothiazol-2-yl-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4995858.png)

![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)

![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)



![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)